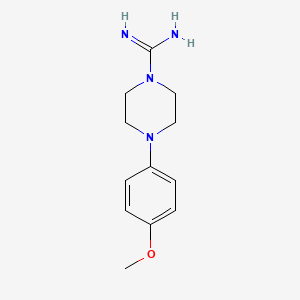

4-(4-Methoxyphenyl)piperazine-1-carboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)piperazine-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-17-11-4-2-10(3-5-11)15-6-8-16(9-7-15)12(13)14/h2-5H,6-9H2,1H3,(H3,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFLVAAKXGHCLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701243666 | |

| Record name | 4-(4-Methoxyphenyl)-1-piperazinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77723-17-2 | |

| Record name | 4-(4-Methoxyphenyl)-1-piperazinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77723-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methoxyphenyl)-1-piperazinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Synthesis of 4-(4-Methoxyphenyl)piperazine-1-carboximidamide

The formation of the carboximidamide (amidine) functional group on the piperazine (B1678402) ring is the key transformation in the synthesis of the title compound. Various approaches have been developed to achieve this, starting from different precursors.

A direct and effective method for synthesizing 1-amidino-4-arylpiperazines, including the 4-methoxyphenyl (B3050149) derivative, involves the fusion of an appropriate arylpiperazine precursor with cyanamide (B42294). nih.gov In this procedure, an equimolar mixture of the 1-arylpiperazine monohydrochloride salt and cyanamide is heated at high temperatures. nih.gov Specifically, the synthesis of 1-amidino-4-phenylpiperazine derivatives has been successfully achieved by fusing the reactants at 220 °C for 30 minutes. nih.gov This solvent-free approach facilitates the direct addition of the piperazine nitrogen to the cyanamide, forming the desired carboximidamide structure.

An alternative strategy involves a multi-step, one-pot synthesis that begins with more fundamental starting materials. In this approach, the key intermediate, 1-(4-methoxyphenyl)piperazine (B173029), is generated in situ from diethanolamine (B148213). core.ac.uk The process starts by reacting diethanolamine with hydrobromic acid (HBr) under reflux conditions. core.ac.uk The resulting crude product, without isolation, is then reacted with p-anisidine (B42471) in the presence of sodium carbonate and 1-butanol (B46404) at 120 °C. core.ac.uk This sequence avoids the need to handle the carcinogenic intermediate bis(2-chloroethyl)amine (B1207034) and produces the 1-(4-methoxyphenyl)piperazine intermediate, which can then be converted to the target carboximidamide in a subsequent step. core.ac.uk

The core chemical transformation in the synthesis of this compound from piperazine and cyanamide is a nucleophilic addition reaction. The carbonyl carbon of aldehydes and ketones is electron-deficient (electrophilic) due to the higher electronegativity of oxygen, making it susceptible to attack by electron-rich nucleophiles. chemistrysteps.com This principle extends to the carbon atom of the nitrile group (C≡N) in cyanamide.

In this reaction, a nitrogen atom of the 1-(4-methoxyphenyl)piperazine ring acts as the nucleophile. It attacks the electrophilic carbon of the cyanamide molecule. This addition leads to the formation of a tetrahedral intermediate, changing the hybridization of the carbon from sp to sp2 before a final proton transfer yields the stable carboximidamide product. masterorganicchemistry.com The reaction is often catalyzed by acidic conditions, which protonate the nitrogen of the cyanamide, increasing the electrophilicity of the carbon atom and activating it for nucleophilic attack. chemistrysteps.com

The piperazine core is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. researchgate.netnih.gov These strategies are essential for producing the 1-(4-methoxyphenyl)piperazine precursor required for the final synthesis. Common methods include:

N-Arylations : The most direct methods to obtain N-arylpiperazines involve the reaction of piperazine with an aryl halide. nih.gov Key reactions include the palladium-catalyzed Buchwald-Hartwig coupling and the copper-catalyzed Ullmann-Goldberg reaction. nih.gov

Cyclization Reactions : Piperazine rings can be formed through the cyclization of appropriate precursors. For instance, an aniline (B41778) intermediate can be cyclized with bis(2-chloroethyl)amine hydrochloride to form the piperazine moiety. researchgate.net Another route involves the catalytic cyclization of diethanolamine. researchgate.netresearchgate.net

Reductive Amination : This method is used to introduce N-alkyl groups but can also be adapted for aryl groups under certain conditions. It typically involves reacting a diamine with an aldehyde or ketone. nih.gov

These diverse synthetic tools provide chemists with multiple pathways to construct the substituted piperazine framework before the final introduction of the carboximidamide group. eurekaselect.com

Derivatization and Structural Modifications of the this compound Scaffold

The 1-amidino-4-phenylpiperazine structure serves as a versatile scaffold for creating a library of related compounds with potentially diverse biological activities.

A series of novel 1-amidino-4-phenylpiperazine derivatives has been synthesized to explore their structure-activity relationships. nih.gov This work involved modifying the substituents on the phenyl ring of the 1-arylpiperazine starting material. By replacing the 4-methoxy group with other functionalities, researchers can fine-tune the electronic and steric properties of the molecule.

For example, starting with the appropriately substituted 1-arylpiperazine hydrochloride and fusing it with cyanamide, a range of derivatives can be produced. nih.gov Studies have shown that introducing lipophilic groups such as chloro (Cl) and methyl (CH₃) groups onto the aromatic ring can enhance biological activity. nih.gov The methoxy (B1213986) (OCH₃) substituent has also been identified as an effective modification. nih.gov The table below details a selection of these derivatives and their reported potency at the human trace amine-associated receptor 1 (hTAAR1). nih.gov

Table 1: Synthesis and Activity of 1-Amidino-4-Phenylpiperazine Derivatives

| Starting Arylpiperazine Precursor | Resulting Derivative Compound | Substituent on Phenyl Ring | Reported Potency (EC₅₀ in nM) nih.gov |

|---|---|---|---|

| 1-(4-Chlorophenyl)piperazine | 4-(4-Chlorophenyl)piperazine-1-carboximidamide | 4-Cl | 20 |

| 1-(3-Chlorophenyl)piperazine | 4-(3-Chlorophenyl)piperazine-1-carboximidamide | 3-Cl | 30 |

| 1-(p-Tolyl)piperazine | 4-(4-Methylphenyl)piperazine-1-carboximidamide | 4-CH₃ | 40 |

| 1-(4-Methoxyphenyl)piperazine | This compound | 4-OCH₃ | 50 |

| 1-(3-Methoxyphenyl)piperazine | 4-(3-Methoxyphenyl)piperazine-1-carboximidamide | 3-OCH₃ | 160 |

| 1-Phenylpiperazine (B188723) | 4-Phenylpiperazine-1-carboximidamide | -H | 370 |

Incorporation into Hybrid Structures (e.g., Pyrimidine-Piperazine Hybrids)

The synthesis of hybrid molecules combining piperazine and pyrimidine (B1678525) rings is a significant area of chemical research, leveraging the pharmacological importance of both scaffolds. researchgate.net A common strategy to create such hybrids involves the nucleophilic substitution of a leaving group on the pyrimidine ring by a substituted piperazine. researchgate.netnih.gov

First, a thiophene-substituted chalcone, such as (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, is cyclized with thiourea. This reaction, typically conducted by refluxing in a solvent like 1,4-dioxane (B91453) with a catalytic amount of acetic acid, yields a 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiol. nih.gov The thiol group is then S-alkylated, commonly through a reaction with methyl iodide in the presence of a base like potassium carbonate in dimethyl formamide (B127407) (DMF), to produce a 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine. nih.govresearchgate.net This methylsulfanyl group serves as an excellent leaving group.

The final step is the nucleophilic aromatic substitution reaction where the 2-(methylsulfanyl)pyrimidine intermediate is refluxed with a substituted piperazine, such as 1-phenylpiperazine or, in a hypothetical adaptation, this compound. This reaction is typically carried out in dry ethanol (B145695) with a catalytic amount of potassium hydroxide (B78521) over several hours. nih.gov Upon completion, the reaction mixture is poured into ice water, causing the pyrimidine-piperazine hybrid product to precipitate. The solid is then filtered, dried, and recrystallized to yield the pure compound. nih.gov

The following table summarizes the key transformations in this synthetic route.

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Yield (%) |

| 1 | (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Thiourea, Acetic acid, 1,4-Dioxane, Reflux | 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol | ~85-95 |

| 2 | 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol | Methyl iodide, K₂CO₃, DMF, Stirred 4h | 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine | ~80-90 |

| 3 | 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine | N-Phenylpiperazine, KOH, Dry ethanol, Reflux 12h | 4-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine | ~75-85 |

Table 1: Illustrative synthetic pathway for pyrimidine-piperazine hybrids. Yields are approximate based on reported procedures for analogous compounds. nih.gov

Preparation of N-Carbamimidoyl-4-(2-methoxyphenyl)piperazine-1-carboximidamide Hydrochloride and Related Analogs

The compound N-carbamimidoyl-4-(2-methoxyphenyl)piperazine-1-carboximidamide is a biguanide (B1667054) derivative of piperazine. The synthesis of biguanides is a well-established area of organic chemistry, with the most prevalent method involving the reaction of an amine with a cyanoguanidine (dicyandiamide). nih.govscholaris.ca This approach can be directly applied to the preparation of the target compound and its analogs.

The synthesis would commence with the appropriate substituted piperazine, in this case, 1-(2-methoxyphenyl)piperazine (B120316). This precursor serves as the amine nucleophile. The reaction involves heating the amine hydrochloride salt with cyanoguanidine, often without a solvent (fusion) or in a high-boiling polar solvent like 1-butanol. nih.govscholaris.ca The use of the amine hydrochloride is crucial as the reaction requires acidic conditions to protonate the nitrile group of cyanoguanidine, thereby activating the central carbon atom for nucleophilic attack by the piperazine nitrogen. scholaris.ca

The reaction proceeds via the addition of the secondary amine of the piperazine ring to the activated cyano group of cyanoguanidine, leading to the formation of the biguanide moiety directly on the piperazine nitrogen. The final product is isolated as the hydrochloride salt. scholaris.ca Microwave-assisted syntheses have also been reported, which can significantly reduce reaction times. nih.gov

A proposed synthetic scheme for the target compound is outlined below.

| Step | Starting Material | Reagents & Conditions | Product |

| 1 | 1-(2-Methoxyphenyl)piperazine | HCl, Cyanoguanidine, Heat (e.g., 1-Butanol, Reflux or Fusion at ~180-200°C) | N-Carbamimidoyl-4-(2-methoxyphenyl)piperazine-1-carboximidamide Hydrochloride |

Table 2: Proposed synthetic route for the preparation of a piperazine-biguanide hydrochloride.

This method is versatile and can be used to generate a variety of related analogs by simply changing the substitution pattern on the starting N-arylpiperazine. The reaction of various N-aryl-N'-cyanoguanidines with piperazine itself has also been used to afford N¹,N⁵-disubstituted biguanides. nih.gov

Molecular Pharmacology and Receptor/enzyme Interactions

Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

4-(4-Methoxyphenyl)piperazine-1-carboximidamide has been identified as a potent agonist at the human Trace Amine-Associated Receptor 1 (TAAR1), a receptor implicated in modulating monoaminergic systems. nih.gov

Functional Activity Profile as a Human TAAR1 Agonist

In a study dedicated to the rational design and synthesis of 1-amidino-4-phenylpiperazine derivatives, this compound (designated as compound 7 in the research) was evaluated for its functional activity at the human TAAR1 (hTAAR1). nih.gov The compound demonstrated significant agonistic activity, with a half-maximal effective concentration (EC₅₀) in the nanomolar range. This indicates a high potency for activating the receptor. nih.gov

The research highlighted that the agonistic activity within this series of compounds is largely determined by the steric size and position of substituents on the phenyl ring, rather than their electronic properties. nih.govunits.it Both electron-donating groups, such as the methoxy (B1213986) group in this compound, and electron-withdrawing groups were found to be permissible for activity. nih.gov

| Compound | Functional Activity (EC₅₀) at hTAAR1 |

|---|---|

| This compound (Compound 7) | 260 nM |

Elucidation of Key Residues and Binding Site Interactions through Molecular Docking

Molecular docking studies were performed to understand the interaction between the 1-amidino-4-phenylpiperazine scaffold and the hTAAR1 binding site. nih.gov These computational analyses provided insight into the key amino acid residues that stabilize the compound within the receptor.

The primary and most crucial interaction identified is a salt bridge formed between the protonated amidino group of the ligand and the carboxylate side chain of a key aspartic acid residue (Asp) in the receptor's transmembrane domain 3. This electrostatic interaction is considered a canonical feature for the binding of monoaminergic ligands to their respective G protein-coupled receptors (GPCRs). nih.gov

Furthermore, the model suggests that the phenyl ring of the compound settles into a hydrophobic pocket within the receptor. This pocket is defined by several aromatic and aliphatic residues, including Phenylalanine (Phe) and Isoleucine (Ile). The methoxy group on the phenyl ring is oriented towards a specific region of this pocket. The piperazine (B1678402) ring acts as a spacer, correctly positioning the amidino and phenyl moieties for these key interactions. nih.gov This combination of a strong electrostatic anchor and multiple hydrophobic interactions accounts for the high-potency agonism observed. nih.gov

Modulation of Monoaminergic Neurotransmission

While direct studies on the complete monoaminergic profile of this compound are limited, research on its core structure (phenylpiperazine) and closely related analogs provides significant insights.

Inhibition of Monoamine Neurotransmitter Reuptake Mechanisms

Specific data on the inhibition of serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters by this compound is not available in the reviewed literature. However, the broader class of phenylpiperazine derivatives is well-known to interact with these monoamine transporters. rti.orgnih.gov Phenylpiperazine analogs have been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, thereby increasing the synaptic concentration of these neurotransmitters. rti.org The specific activity and selectivity for each transporter can be significantly altered by the nature and position of substituents on the phenylpiperazine skeleton. rti.org

Induction of Monoamine Neurotransmitter Release

There is no direct evidence that this compound induces the release of monoamine neurotransmitters. However, early in vitro and in vivo studies on related 1-amidino-4-phenylpiperazine compounds (specifically the unsubstituted, 4-chloro, and 4-methyl derivatives) indicated a sympathomimetic effect, including the potentiation of effects induced by norepinephrine (NE). nih.govunits.it These effects were tentatively linked to the inhibition of monoamine oxidase (MAO) activity and the restoration of NE in its storage sites. nih.govunits.it One study noted that the intraperitoneal administration of 1-phenyl-4-guanylpiperazine led to a significant increase in norepinephrine concentrations in the brain and heart of rats. units.it

Characterization of Nonselective Serotonin Receptor Agonism

The specific profile of this compound across various serotonin receptor subtypes has not been detailed in the available literature. However, the arylpiperazine scaffold is a well-established pharmacophore for ligands targeting serotonin receptors, often exhibiting broad activity. mdpi.commdpi.com The parent compound, 1-(4-methoxyphenyl)piperazine (B173029) (pMeOPP), is known to have a mixed mechanism of action that includes serotonergic properties. caymanchem.com Derivatives of phenylpiperazine are frequently investigated for their affinity at multiple serotonin receptors, including 5-HT₁A, 5-HT₂A, and 5-HT₇, alongside adrenergic and dopaminergic receptors. mdpi.commdpi.comnih.gov This suggests that this compound may also interact with a range of serotonin receptors, but specific binding affinities and functional activities remain to be experimentally determined.

Enzyme Inhibitory Activities of Related Carboximidamide Derivatives

The carboximidamide functional group is a key feature in various molecules designed to interact with specific biological targets. Research into related derivatives has revealed significant inhibitory activity against enzymes implicated in neurodegenerative diseases and hormone-dependent conditions.

Dual Acetylcholinesterase (AChE) and Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE 1) Inhibition

The development of multi-target directed ligands is a significant strategy in the research of treatments for Alzheimer's disease. This approach aims to simultaneously modulate multiple pathological pathways. One such strategy involves the dual inhibition of both acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE 1).

A series of benzamide (B126) derivatives, structurally related to carboximidamides, have been synthesized and evaluated as dual inhibitors of these enzymes. nih.gov Among these, certain compounds demonstrated notable activity. For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was identified as a potent inhibitor of AChE and a moderate inhibitor of BACE 1. nih.gov The inhibitory concentrations (IC₅₀) for this compound were determined to be 0.056 µM for AChE and 9.01 µM for BACE 1. nih.gov This dual-action profile highlights the potential of this chemical scaffold in targeting key enzymatic activities associated with Alzheimer's pathology.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 | Donepezil (B133215) | 0.046 |

| BACE 1 | 9.01 | Quercetin | 4.89 |

Steroid Sulfatase (STS) Inhibition

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones and represents an attractive molecular target for therapies aimed at hormone-dependent cancers. semanticscholar.org The enzyme converts biologically inactive sulfated steroids into their active, unconjugated forms. nih.gov Inhibition of STS can effectively reduce the levels of active estrogens and androgens that stimulate the growth of cancer cells. semanticscholar.org

The search for potent STS inhibitors has led to the development of both steroidal and non-steroidal compounds. semanticscholar.orgnih.gov While early inhibitors were based on a steroidal framework, such as estrone-3-O-sulfamate (EMATE), concerns about their estrogenic properties spurred research into non-steroidal alternatives. semanticscholar.org Among these, coumarin-based derivatives like COUMATE and Irosustat have shown potent, irreversible inhibition of STS. acs.org More recently, research has explored other scaffolds, including piperazinyl-ureido sulfamates, indicating that the piperazine moiety, a core component of this compound, can be incorporated into molecules designed to target STS. acs.org

Other Potential Pharmacological Targets (based on related piperazine derivatives)

The piperazine ring is a common scaffold in medicinal chemistry, known to interact with a wide range of biological targets, particularly within the central nervous system. mdpi.com

Dopamine D3 Receptor Antagonism

The dopamine D3 receptor is a key target for the development of therapeutics for various neurological and psychiatric disorders. nih.gov A significant challenge in this area is achieving selectivity for the D3 receptor over the highly homologous D2 receptor. acs.org Arylpiperazine derivatives are a well-established class of compounds that exhibit high affinity for dopamine receptors.

Studies on series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines have provided insights into the structural features that contribute to D3 versus D2 receptor selectivity. acs.org For example, the substitution pattern on the phenyl ring of the arylpiperazine moiety significantly influences binding affinity and selectivity. A 2-methoxyphenylpiperazine derivative displayed an enhanced affinity for the D3 receptor compared to the unsubstituted phenylpiperazine compound. acs.org Further modifications, such as adding a trifluoromethyl group, have been shown to increase D3 receptor affinity without significantly affecting D2 affinity, thereby improving selectivity. acs.org One notable compound, (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide, demonstrated a high affinity for the human D3 receptor with a Kᵢ of 0.5 nM and a 153-fold selectivity over the D2 receptor. nih.gov

| Compound | D3 Receptor Kᵢ (nM) | D2 Receptor Kᵢ (nM) | Selectivity Ratio (D2 Kᵢ / D3 Kᵢ) |

|---|---|---|---|

| Unsubstituted Phenylpiperazine Derivative (6) | 9.7 | 52 | 5.4 |

| 2-Methoxyphenylpiperazine Derivative (7) | 3.5 | 47 | 13 |

| 3-Trifluoromethylphenylpiperazine Derivative (9) | 2.8 | 158 | 56 |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (38) | 0.5 | 76.4 | 153 |

Impact on Endogenous Reactive Oxygen Species Accumulation

Research into novel antifungal agents has identified piperazine-1-carboxamidine derivatives as a promising class of compounds. nih.gov A study investigating a library of compounds for fungicidal activity found a link between the activity of these derivatives and their ability to induce the accumulation of endogenous reactive oxygen species (ROS) in Candida albicans. nih.gov

Structure-activity relationship studies revealed that piperazine-1-carboxamidine analogues featuring large atoms or side chains at specific positions on the phenyl group exhibited a high capacity for inducing ROS accumulation, which correlated with high fungicidal activity. nih.gov This suggests that the mode of action for the antifungal properties of these specific piperazine-1-carboxamidine derivatives is directly linked to the generation of oxidative stress within the fungal cells. nih.govoup.com

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for TAAR1 Agonism

The agonistic activity of 4-arylpiperazine-1-carboximidamide derivatives at the TAAR1 receptor is significantly influenced by the structural and electronic characteristics of the phenyl ring and the nature of the carboximidamide moiety.

Influence of Steric and Electronic Nature of Phenyl Ring Substituents

Research on a series of 1-amidino-4-phenylpiperazines has demonstrated that the TAAR1 agonism is not solely dictated by the electronic properties (electron-donating or electron-withdrawing) of the substituents on the phenyl ring. units.it Instead, a combination of steric factors and the substituent's position plays a more crucial role. units.it Both electron-withdrawing groups, such as chlorine, and electron-donating groups, like methyl, have been shown to be permissible for activity. units.it This suggests that the binding pocket of the TAAR1 receptor can accommodate a range of electronic environments on the phenyl ring.

For the specific compound, 4-(4-Methoxyphenyl)piperazine-1-carboximidamide, the methoxy (B1213986) group at the para-position is an electron-donating group. While some studies on related biguanide (B1667054) series indicated that polar groups like methoxy could have a negative effect on activity, in the 1-amidino-4-phenylpiperazine series, the ortho-methoxy substituted compound (2-OCH3) still demonstrated notable potency. units.itnih.gov This highlights the nuanced interplay between substituent type and its location on the ring.

Table 1: Influence of Phenyl Ring Substituents on hTAAR1 Agonist Potency

| Compound | Substituent | Position | EC50 (nM) |

|---|---|---|---|

| 15 | 2,3-diCl | ortho, meta | 20 |

| 2 | 2-CH3 | ortho | 30 |

| 6 | 2-OCH3 | ortho | 93 |

| 3 | 2-Cl | ortho | 160 |

Data sourced from Tonelli, M., et al. (2020). units.it

Role of Substituent Position (e.g., Ortho-Substitution) on Phenyl Ring for Potency

The position of the substituent on the phenyl ring is a critical determinant of TAAR1 agonist potency. units.it Studies have consistently shown that ortho-substitution on the phenyl ring often leads to enhanced activity. units.it It is hypothesized that this substitution pattern imposes a specific spatial geometry on the molecule that is favorable for binding to the TAAR1 receptor. units.it For instance, compounds with ortho-substituents, such as 2-methyl, 2-chloro, and 2-methoxy, have demonstrated significant agonistic activity. units.it The compound with a 2,3-dichloro substitution pattern was found to be particularly potent, with an EC50 of 20 nM. units.it

In the case of this compound, the methoxy group is in the para-position. Based on the established SAR, this might suggest a lower potency compared to its ortho-substituted counterparts. The preference for ortho-substitution indicates that the region of the receptor binding pocket that accommodates this part of the molecule is sterically constrained in a way that favors this specific arrangement.

Analysis of Bioisosteric Replacements for the Amidine Moiety

The amidine moiety is a key functional group for the TAAR1 agonistic activity of this class of compounds. It is considered a good bioisostere of the amino-oxazoline ring found in other TAAR1 agonists. nih.gov Bioisosteric replacement is a common strategy in medicinal chemistry to improve a compound's pharmacological and physicochemical properties while maintaining its biological activity. drughunter.com

The amidine group, being basic, is protonated at physiological pH. mdpi.com This positive charge is crucial for forming an ionic interaction with a conserved aspartic acid residue (D103) in the TAAR1 binding site. nih.gov While direct bioisosteric replacement studies for the amidine in this specific piperazine (B1678402) series are not extensively detailed, the broader field of medicinal chemistry offers various alternatives. For instance, heterocyclic rings such as triazoles, oxadiazoles, and tetrazoles can mimic the hydrogen bonding properties of amides and amidines. drughunter.comnih.gov However, any replacement would need to preserve the crucial basicity and the ability to form the key ionic bond within the receptor.

SAR for Dual AChE/BACE1 Inhibition in Carboximidamide Derivatives

Derivatives of carboximidamide have also been investigated as potential dual inhibitors of AChE and BACE1, two key enzymes implicated in the pathology of Alzheimer's disease. rsc.orgrsc.org

Effects of Electron-Withdrawing and Electron-Donating Groups on Inhibitory Potency

The electronic nature of the substituents on the aromatic rings plays a crucial role in determining the inhibitory potency against both AChE and BACE1. rsc.org

For AChE inhibition, electron-withdrawing groups on either aromatic ring generally enhance the inhibitory activity. rsc.org For instance, para-substitution of electron-withdrawing groups on Ring B was found to be favorable for AChE inhibition. rsc.org The presence of bulky or electron-withdrawing substituents on both rings can lead to a significant improvement in AChE inhibition. rsc.org

Conversely, for BACE1 inhibition, the effect of substituents is more complex. While substitutions on Ring A can be tolerated, substitutions on Ring B, particularly with bulky or electron-withdrawing groups, tend to decrease BACE1 inhibitory potential. rsc.org This suggests a delicate balance is required to achieve potent dual inhibition. A compound with bulky substituents on both rings was identified as the most potent AChE inhibitor in one study, but this came at the cost of its BACE1 inhibition. rsc.org

Table 2: General Effects of Substituents on AChE/BACE1 Inhibition

| Feature | Effect on AChE Inhibition | Effect on BACE1 Inhibition |

|---|---|---|

| Electron-Withdrawing Groups | Favorable | Unfavorable on Ring B |

| Electron-Donating Groups | Less Favorable | Generally Tolerated on Ring A |

| Bulky Substituents | Can be Favorable | Unfavorable on Ring B |

This table summarizes general trends observed in related carboximidamide derivatives. rsc.org

SAR in Antimicrobial and Antifungal Piperazine-1-Carboximidamide (B1302283) Analogues

The piperazine-1-carboximidamide scaffold has been identified as a promising nucleus in the development of new antimicrobial and antifungal agents. nih.govnih.gov SAR studies reveal that the biological activity of these analogues is highly dependent on the nature of the substituents attached to the core structure. The versatility of the piperazine ring allows for systematic modifications that can enhance potency and modulate the mechanism of action. patsnap.com Generally, the antimicrobial spectrum and efficacy of these compounds are significantly influenced by the electronic and steric properties of the substitutions on the aromatic ring system. mostwiedzy.pl

A direct correlation has been established between the substitutions on the phenyl group of piperazine-1-carboximidamide analogues and their antimicrobial and antifungal potency. Studies have shown that the introduction of large atoms or bulky side chains on the phenyl ring enhances antifungal activity. nih.gov For instance, analogues with substantial substituents at the R3 and R5 positions of the phenyl group demonstrated a high capacity for inducing reactive oxygen species (ROS) in Candida albicans, which correlated with potent fungicidal activity. nih.gov

In a broader context of piperazine derivatives, the electronic nature of the substituents plays a key role. The incorporation of electron-withdrawing groups, such as chloro (Cl), bromo (Br), or nitro (NO₂), has been shown to enhance antibacterial activity. mostwiedzy.pl Conversely, the presence of electron-donating groups often leads to a reduction in potency. mostwiedzy.pl This relationship underscores the importance of the electronic environment of the phenyl ring in the interaction with microbial targets.

Table 1: SAR of Phenyl Group Substitutions in Piperazine Analogues for Antifungal Activity

| Substitution on Phenyl Ring | Observed Antifungal Activity | Probable Reason | Reference |

|---|---|---|---|

| Large atoms (e.g., Br) | High | Increased capacity for ROS accumulation | nih.govnih.gov |

| Large side chains | High | Increased capacity for ROS accumulation | nih.govnih.gov |

| Electron-withdrawing groups | Enhanced | Favorable electronic interactions with target | mostwiedzy.pl |

This table is generated based on data for piperazine-1-carboximidamide analogues and general piperazine derivatives.

The mechanism of action for the antifungal effects of piperazine-1-carboximidamide derivatives is directly linked to their ability to induce the accumulation of endogenous reactive oxygen species (ROS) within fungal cells. nih.gov ROS, such as singlet oxygen and hydroxyl radicals, are highly reactive molecules that can cause widespread cellular damage by oxidizing essential macromolecules, including lipids, proteins, and DNA. researchgate.net

SAR studies have elucidated that the structural features of these analogues, particularly the presence of large substituents on the phenyl ring, are critical for their capacity to generate high levels of ROS in Candida albicans. nih.govnih.gov This targeted induction of oxidative stress overwhelms the fungal cell's antioxidant defenses, leading to a fungicidal effect. nih.gov Therefore, the antifungal activity of these compounds is not just a matter of binding to a specific target but is intrinsically connected to a downstream mechanistic event—the disruption of cellular redox homeostasis. This link provides a clear rationale for the observed SAR, where structural modifications that enhance ROS accumulation lead to more potent antifungal agents. nih.gov

SAR for Steroid Sulfatase (STS) Inhibition

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones and represents an attractive target for the treatment of hormone-dependent diseases. nih.govmostwiedzy.pl The inhibition of STS by various small molecules has been extensively studied, leading to the identification of key structural features required for potent activity. Inhibitors are broadly classified into steroidal and non-steroidal types, with both reversible and irreversible mechanisms of action.

For non-steroidal STS inhibitors, a common and highly effective pharmacophore is the arylsulfamate motif. This group is crucial for the irreversible, active-site-directed inhibition of the enzyme. The general structure-activity relationship for many non-steroidal inhibitors indicates that a phenyl ring substituted with a sulfamate (B1201201) group is a core requirement. The potency and selectivity of these inhibitors can be modulated by altering the substituents on the aromatic ring system. For example, extensive SAR analysis of oestrone-3-O-sulphamate (EMATE) analogues showed that substitutions at the 2- and/or 4-positions of the steroid A-ring with halogen atoms or nitro groups could significantly influence inhibitory activity. nih.govnih.gov While not directly analogous to the carboximidamide group, this highlights the sensitivity of the enzyme's active site to the electronic properties of the aromatic ring of the inhibitor.

Table 2: General SAR for Non-Steroidal STS Inhibitors

| Structural Feature | Importance for Activity | Example Moiety | Reference |

|---|---|---|---|

| Arylsulfamate group | Essential for potent, irreversible inhibition | Phenyl-O-SO₂NH₂ | |

| Aromatic Ring System | Core scaffold for binding | Phenyl, Coumarin | nih.gov |

Sufficient scientific literature detailing the metabolism and biotransformation pathways of the specific chemical compound this compound could not be located to fulfill the requirements of the requested article.

Searches for the metabolism, biotransformation, in vivo and in vitro metabolic fate, and the role of cytochrome P450 enzymes for "this compound" did not yield specific results. While information is available for the related compound 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), the user's strict instructions to focus solely on this compound and not introduce information outside the explicit scope prevent the generation of an article based on a different chemical entity. One located study mentioned the synthesis of this compound hydrochloride but did not provide any data on its metabolic pathways nih.gov.

Therefore, the detailed sections and subsections on metabolism and biotransformation as outlined in the request cannot be addressed with scientific accuracy for the specified compound.

Metabolism and Biotransformation Pathways

In Vitro Metabolic Investigations

Implications of Polymorphic Expression of Metabolizing Enzymes

Genetic polymorphisms in drug-metabolizing enzymes can lead to significant inter-individual differences in the metabolism of xenobiotics. nih.gov For arylpiperazine derivatives, the cytochrome P450 (CYP) superfamily of enzymes, particularly CYP2D6 and CYP3A4, plays a crucial role in their biotransformation. nih.gov

The polymorphic expression of CYP2D6 is well-documented and can lead to distinct metabolic phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers. nih.govyoutube.com Individuals with reduced CYP2D6 activity ("poor metabolizers") may experience higher plasma concentrations of the parent drug, potentially leading to altered efficacy or an increased risk of adverse effects. youtube.com Conversely, "ultrarapid metabolizers" may clear the drug more quickly, which could result in sub-therapeutic plasma concentrations.

Studies on the related compound 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) have shown that the polymorphically expressed CYP2D6 is the primary enzyme responsible for its O-demethylation. nih.gov In individuals with a poor metabolizer genotype for CYP2D6, the O-demethylation of MeOPP was significantly lower. nih.gov Given the structural similarities, it is plausible that genetic polymorphisms in CYP2D6 could similarly affect the metabolism of 4-(4-Methoxyphenyl)piperazine-1-carboximidamide. Variability in the expression of CYP3A4, another key enzyme in the metabolism of many arylpiperazine derivatives, would also contribute to individual differences in the drug's metabolic profile. nih.gov

Table 1: Predicted Impact of CYP2D6 Polymorphisms on the Metabolism of this compound

| CYP2D6 Phenotype | Predicted Metabolic Rate | Potential Clinical Implication |

| Ultrarapid Metabolizer | Increased | Potential for reduced therapeutic effect at standard doses. |

| Extensive Metabolizer | Normal | Expected therapeutic effect at standard doses. |

| Intermediate Metabolizer | Moderately Decreased | Potential for increased plasma concentrations. |

| Poor Metabolizer | Significantly Decreased | Higher risk of adverse effects due to elevated plasma concentrations. |

Predictive Computational Approaches for Metabolic Pathways

Predictive computational, or in silico, models are increasingly valuable tools in the early stages of drug development for forecasting the metabolic pathways of new chemical entities. nih.gov These models can predict sites of metabolism, identify potential metabolites, and anticipate the involvement of specific metabolizing enzymes. nih.govnih.gov

For arylpiperazine derivatives, computational approaches can include ligand-based and structure-based methods. nih.gov Ligand-based methods utilize known substrates of metabolizing enzymes to build predictive models, while structure-based methods use the three-dimensional structures of the enzymes themselves to simulate docking and predict metabolic reactions. nih.gov In silico tools can predict the possible sites of metabolism for piperazine-based compounds, which can then be confirmed through in vitro and in vivo studies. nih.govresearchgate.net

Common metabolic pathways predicted for piperazine (B1678402) derivatives include N-oxidation, hydroxylation, oxidative deamination, N-dearylation, and N-dealkylation. nih.gov For this compound, computational models would likely predict metabolism at the methoxy (B1213986) group (O-demethylation), the piperazine ring (N-oxidation, ring opening), and the carboximidamide group (hydrolysis).

Table 2: Computationally Predicted Metabolic Reactions for this compound

| Predicted Metabolic Reaction | Potential Site on the Molecule | Resulting Metabolite Type |

| O-demethylation | 4-methoxy group on the phenyl ring | Phenolic metabolite |

| N-oxidation | Nitrogen atoms of the piperazine ring | N-oxide metabolite |

| Aromatic Hydroxylation | Phenyl ring | Hydroxylated metabolite |

| N-dealkylation | Cleavage of the piperazine ring | Various degradation products |

| Hydrolysis | Carboximidamide group | Carboxylic acid derivative |

Advanced Analytical Techniques for Metabolite Identification (e.g., UPLC-QTOF-MS/MS)

The identification and structural elucidation of metabolites are critical for understanding the biotransformation of a compound. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) is a powerful analytical technique used for this purpose. mdpi.comnih.gov This method offers high resolution, sensitivity, and mass accuracy, enabling the detection and identification of metabolites in complex biological matrices. nih.govfrontiersin.org

In the context of piperazine derivatives, UPLC-QTOF-MS/MS has been successfully employed to identify and characterize metabolites generated in both in vitro (e.g., liver microsomes) and in vivo (e.g., plasma, urine, feces) systems. nih.govresearchgate.net The process involves separating the metabolites from the parent compound and other endogenous molecules using UPLC, followed by detection and fragmentation using QTOF-MS/MS. The accurate mass measurements of the parent and fragment ions allow for the determination of the elemental composition and the elucidation of the metabolite structures. nih.gov

For this compound, a UPLC-QTOF-MS/MS workflow would be instrumental in identifying the predicted metabolites from computational studies and discovering novel metabolic pathways. The high sensitivity of this technique would allow for the detection of even minor metabolites, providing a comprehensive metabolic profile of the compound.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein receptor.

Studies on various 4-arylpiperazine derivatives have demonstrated their potential to bind to a range of biological targets. For instance, computational analyses of piperazine-based compounds have been conducted to explore their interactions with targets like the sigma 1 receptor (S1R) and Carbonic Anhydrase IX (CAIX). nih.govmdpi.com

In a study involving piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives docked against the CAIX protein (PDB: 5FL4), the compounds demonstrated significant binding affinities. mdpi.com The binding energies, which indicate the stability of the ligand-receptor complex, were found to be in the nanomolar range, suggesting strong and stable interactions. The 4-arylpiperazine moiety typically anchors the ligand within the receptor's binding pocket through a combination of hydrophobic and polar interactions. The methoxyphenyl group can engage in hydrophobic interactions, while the piperazine (B1678402) nitrogen atoms are often involved in hydrogen bonding or electrostatic interactions. nih.gov

For a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, the predicted binding affinities against CAIX are presented below.

| Compound ID | Binding Affinity (kcal/mol) |

| SA1 | -7.39 |

| SA2 | -8.39 |

| SA3 | -7.92 |

| SA4 | -8.04 |

| SA5 | -7.95 |

| SA6 | -7.65 |

| SA7 | -8.61 |

Data sourced from a molecular docking study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives with the CAIX protein. mdpi.com

The stability and specificity of ligand-receptor interactions are determined by the formation of bonds with key amino acid residues in the receptor's active site. For the 4-arylpiperazine scaffold, certain interactions are consistently observed in computational models.

In docking studies of potent piperazine-based agonists with the sigma 1 receptor (S1R), the protonated piperazine nitrogen atom was found to form a crucial salt bridge with the carboxylate side chain of specific acidic amino acid residues, such as glutamate (Glu) or aspartate (Asp). For example, a strong ionic interaction with Glu172 has been identified as a key anchoring point for these ligands. nih.gov Furthermore, hydrophobic and aromatic residues often form the binding pocket and contribute to affinity through van der Waals and π-π stacking interactions with the methoxyphenyl ring of the ligand. nih.gov

Key interacting residues for a potent piperazine-based S1R agonist are summarized in the table below.

| Interaction Type | Amino Acid Residue |

| Salt Bridge | Glu172 |

| Hydrogen Bond | Glu172 |

| Ionic Interaction | Asp126 |

| Hydrophobic Contact | Tyr206 |

Data from a computational study on piperidine/piperazine-based compounds with the sigma 1 receptor. nih.gov

Quantum Chemical Investigations (e.g., Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of molecules. These studies provide fundamental data on parameters like molecular orbitals and electrostatic potential.

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

In a DFT study on a similar compound, 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate, the HOMO-LUMO energy gap was calculated to be 5.19 eV, indicating a high degree of stability. For such molecules, the HOMO is typically localized over the electron-rich methoxyphenyl ring, while the LUMO may be distributed across the piperazine moiety and its substituents.

| Parameter | Calculated Value (eV) |

| EHOMO | -5.98 |

| ELUMO | -0.79 |

| Energy Gap (ΔE) | 5.19 |

Theoretical data from a DFT study on a related 4-(3-methoxyphenyl)piperazine complex.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative and positive electrostatic potential, which correspond to sites for electrophilic and nucleophilic attack, respectively.

For arylpiperazine structures, MEP maps typically show a region of negative potential (colored red or yellow) around the oxygen atom of the methoxy (B1213986) group and potentially the nitrogen atoms of the carboximidamide group, indicating these are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are often found around the hydrogen atoms of the piperazine ring and the amine protons of the carboximidamide group, marking them as potential sites for nucleophilic attack. These maps are crucial for understanding intermolecular interactions, including hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule, which are key to understanding its stability. While specific NBO analysis for 4-(4-Methoxyphenyl)piperazine-1-carboximidamide is not available, studies on the core structure, 1-(2-methoxyphenyl)piperazine (B120316), provide valuable insights. semanticscholar.org

Table 1: Representative NBO Interactions in a Phenylpiperazine Analog Data modeled after typical findings for substituted phenylpiperazine structures.

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N(piperazine) | σ(C-C) | 3.5 - 5.0 | n → σ |

| LP(1) N(phenyl) | π(C-C) (phenyl ring) | 20.0 - 25.0 | n → π |

| LP(2) O(methoxy) | π(C-C) (phenyl ring) | 15.0 - 20.0 | n → π |

| σ(C-H) | σ(N-C) | 1.5 - 3.0 | σ → σ |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov This analysis maps the close contacts between neighboring molecules, providing a detailed picture of the crystal packing forces. For related compounds like N-(4-methoxyphenyl)picolinamide and salts of 4-(4-nitrophenyl)piperazine, Hirshfeld analysis has been instrumental in elucidating these interactions. nih.govnih.gov

The analysis generates 2D fingerprint plots that summarize the different types of intermolecular contacts and their relative contributions. For similar structures, the dominant interactions are typically H···H contacts, which can account for over 40% of the total surface, indicating the importance of van der Waals forces in the crystal packing. nih.gov Other significant interactions include C···H/H···C and O···H/H···O contacts, which are indicative of weaker C-H···π and conventional hydrogen bonds that further stabilize the crystal structure. nih.govnih.gov These interactions create complex supramolecular assemblies, such as chain-of-rings motifs. nih.gov

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Phenylpiperazine Analog Data modeled after findings for related arylpiperazine crystal structures. nih.govnih.gov

| Interaction Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 45 - 50% | Represents van der Waals forces and non-specific contacts. |

| C···H / H···C | 20 - 25% | Indicates C-H···π interactions and other weak dispersive forces. |

| O···H / H···O | 10 - 15% | Corresponds to hydrogen bonding interactions. |

| N···H / H···N | 5 - 10% | Represents hydrogen bonding involving nitrogen atoms. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are crucial for interpreting experimental spectroscopic data. By predicting spectra from first principles, researchers can assign specific molecular motions and electronic environments to observed signals.

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical NMR chemical shifts for this compound and its analogs can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with Density Functional Theory (DFT). semanticscholar.orgnih.gov These calculations provide predicted ¹H and ¹³C NMR spectra that can be compared directly with experimental results, aiding in the definitive assignment of chemical structures. nih.govsemanticscholar.org

Studies on similar structures, such as 1-(4-Chlorophenyl) piperazine, show excellent correlation between calculated and experimental chemical shifts, particularly when solvent effects are included in the model. researcher.life For a 4-methoxyphenyl (B3050149) piperazine structure, the protons of the methoxy group are typically predicted as a singlet, while the aromatic protons show distinct signals for the different positions on the phenyl ring. The piperazine ring protons usually appear as two distinct sets of signals due to their different chemical environments. researcher.lifemdpi.com

Table 3: Comparison of Predicted (GIAO/DFT) and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for the 1-(4-Methoxyphenyl)piperazine (B173029) Moiety Data is a representative compilation based on studies of similar structures. nih.govresearcher.liferesearchgate.net

| Atom/Group | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| -OCH₃ | 3.70 - 3.80 | ~3.75 | 58.0 - 59.0 | ~55.8 |

| Aromatic C-H (ortho to OCH₃) | 6.80 - 6.90 | ~6.85 | 114.0 - 115.0 | ~114.6 |

| Aromatic C-H (meta to OCH₃) | 6.90 - 7.00 | ~6.95 | 122.0 - 123.0 | ~122.1 |

| Piperazine CH₂ (adjacent to N-Aryl) | 3.10 - 3.20 | ~3.15 | 50.0 - 51.0 | ~50.5 |

| Piperazine CH₂ (adjacent to N-H/Substituent) | 2.90 - 3.00 | ~2.95 | 48.0 - 49.0 | ~48.5 |

Vibrational Frequency Analysis using FT-IR and FT-Raman Spectroscopy

For the 4-(4-Methoxyphenyl)piperazine moiety, characteristic vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and methoxy groups are found in the 2800-3000 cm⁻¹ region. researcher.life

N-H Stretching: The N-H stretching of the piperazine ring is expected in the 3100-3400 cm⁻¹ range. researcher.life

C-N Stretching: These vibrations are typically observed in the 1100-1350 cm⁻¹ range.

C-O Stretching: The aromatic C-O stretching of the methoxy group gives a strong band, usually around 1250 cm⁻¹.

The theoretical calculations help to resolve ambiguities in the experimental spectra and confirm the molecular structure. nih.govnih.gov

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico ADME predictions are vital in early-stage drug discovery to assess the pharmacokinetic profile of a compound. frontiersin.org These computational models evaluate various molecular descriptors to predict a molecule's behavior in the body. frontiersin.orgmdpi.com

Assessment of Drug-Likeness Parameters

Drug-likeness is assessed using several established rules and filters that relate physicochemical properties to oral bioavailability. Commonly used models include Lipinski's Rule of Five, Veber's Rule, and Ghose's Filter. mdpi.comresearchgate.net Studies on various piperazine derivatives have shown that this class of compounds often exhibits favorable drug-like properties. mdpi.comnih.gov

Lipinski's Rule of Five: Predicts that poor absorption or permeation is more likely when a compound has a molecular weight > 500 Da, a LogP > 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Veber's Rule: Relates good oral bioavailability to having a rotatable bond count ≤ 10 and a polar surface area (PSA) ≤ 140 Ų.

Ghose's Filter: Defines drug-likeness based on a LogP between -0.4 and 5.6, a molar refractivity between 40 and 130, a molecular weight between 160 and 480, and a total atom count between 20 and 70.

The predicted ADME properties for this compound suggest it is likely to be a promising candidate for further development.

Table 4: Predicted Drug-Likeness Parameters for this compound Parameters calculated using standard cheminformatics software and compared against established rules.

| Parameter | Predicted Value | Lipinski's Rule (Violation?) | Veber's Rule (Violation?) | Ghose's Filter (Violation?) |

|---|---|---|---|---|

| Molecular Weight | ~235.3 g/mol | No (< 500) | - | No (160-480) |

| LogP | ~1.5 | No (< 5) | - | No (-0.4 to 5.6) |

| Hydrogen Bond Donors | 3 | No (≤ 5) | - | - |

| Hydrogen Bond Acceptors | 4 | No (≤ 10) | - | - |

| Polar Surface Area (PSA) | ~78 Ų | - | No (≤ 140) | - |

| Rotatable Bonds | 3 | - | No (≤ 10) | - |

Theoretical Prediction of Absorption and Distribution Characteristics

In silico methods are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities. While direct computational studies on this compound are not extensively available in the public domain, analysis of structurally related compounds provides valuable insights into its likely pharmacokinetic profile.

Computational predictions for a series of N-hetarenes, specifically 4-(6-(arylpyrimidin-4-yl)piperazine-1-carboximidamides, offer a close structural analogy. nih.gov An ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis of these compounds indicated a high degree of drug-likeness. nih.gov For instance, the average number of hydrogen bond donors and acceptors for this series was within the recommended values for good oral bioavailability. researchgate.net Furthermore, the solubility profiles were found to be excellent. researchgate.net

A study on a series of 4-(6-(arylpyrimidin-4-yl)piperazine-1-carboximidamides) predicted reasonable central nervous system (CNS) activity. researchgate.net The calculated values for key ADME-related molecular descriptors for these analogous compounds are presented below.

| Parameter | Predicted Value Range | Recommended Value |

|---|---|---|

| CNS Activity | -1 | -2 (inactive) to +2 (active) |

| Hydrogen Bond Donors (HBD) | 3 | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | 4.5 (average) | ≤ 10 |

| QPlogS (Predicted Aqueous Solubility) | -4.79 to -5.69 | -6.5 to +0.5 |

| CIQPlogS (Predicted Aqueous Solubility for neutral species) | -4.12 to -5.48 | -6.5 to +0.5 |

Further insights can be drawn from computational studies on other piperazine-containing derivatives. For example, a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds were predicted to be highly or completely absorbed in the gastrointestinal tract via passive mechanisms. nih.gov This prediction is supported by the apparent Caco-2 cell permeability, which is a key indicator of the ability of a compound to cross the gut-blood barrier. nih.gov These compounds also demonstrated a favorable balance between lipophilicity and hydrophilicity. nih.gov

The "Bioavailability Radar" plot from SwissADME for these related quinoline derivatives indicated good drug-likeness, with most parameters falling within the optimal range for oral bioavailability. Additionally, the BOILED-Egg graph, a predictive model for passive gastrointestinal absorption and blood-brain barrier (BBB) penetration, suggested that these compounds are likely to be absorbed in the intestine. unipa.it Some of these related compounds were also predicted to penetrate the blood-brain barrier. unipa.it

| Parameter | Predicted Characteristic for Analogs |

|---|---|

| Gastrointestinal Absorption | High to complete passive absorption |

| Caco-2 Permeability | Indicative of good gut-blood barrier penetration |

| Lipophilicity/Hydrophilicity Balance | Optimal |

| Blood-Brain Barrier (BBB) Penetration | Predicted for some analogs |

The 4-methoxyphenylpiperazine moiety itself is known to be metabolized by cytochrome P450 enzymes. Specifically, the human liver P450 enzyme CYP2D6 is responsible for the O-demethylation of 1-(4-methoxyphenyl)piperazine. wikipedia.org This suggests a potential metabolic pathway for this compound.

Applications in Chemical Biology and Drug Development

Development of Ligands for Neurotransmitter Receptors

The (methoxyphenyl)piperazine moiety is a well-established pharmacophore for ligands targeting key neurotransmitter receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors, which are crucial in the regulation of mood, cognition, and motor control. nih.gov Alterations to the second nitrogen of the piperazine (B1678402) ring are a common strategy to fine-tune the affinity and selectivity of these ligands for specific receptor subtypes.

Derivatives of 1-(2-methoxyphenyl)piperazine (B120316) have been extensively developed as potent ligands for serotonin 5-HT₁A receptors. researchgate.net For instance, structure-activity relationship (SAR) studies on analogues of the 5-HT₁A antagonist NAN-190 (1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) demonstrated that replacing the terminal phthalimide (B116566) group with bulky alkyl amides could enhance both binding affinity and selectivity. One such derivative, 4-[4-(1-adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, was found to bind to 5-HT₁A sites with a high affinity (Kᵢ = 0.4 nM) and a 160-fold selectivity over α1-adrenergic sites. researchgate.net The piperazine ring is also considered a key structural element for ligands targeting the 5-HT₇ receptor. ijbpas.com

Similarly, this structural motif is crucial for developing ligands for dopamine receptors. N-alkylated 1-(2-methoxyphenyl)piperazines have been used as a lead structure to create high-affinity ligands for the dopamine D₃ receptor, a target for various neurological and psychiatric disorders. acgpubs.orgapjhs.com By modifying the aryl moiety attached to the piperazine core, researchers have developed compounds with significant potency and selectivity. One notable example, an aryl acrylamide (B121943) derivative, displayed a promising pharmacological profile with a binding affinity (Kᵢ) of 0.5 nM for the human D₃ receptor and a 153-fold selectivity over the D₂L receptor subtype. acgpubs.orgwisdomlib.org

The subject compound, 4-(4-methoxyphenyl)piperazine-1-carboximidamide, incorporates this privileged (methoxyphenyl)piperazine scaffold. Its carboximidamide group introduces a highly basic and polar functional group capable of forming strong hydrogen bond interactions with receptor residues, a common tactic in the rational design of potent receptor ligands.

| Compound | Target Receptor | Binding Affinity (Kᵢ) | Selectivity | Reference |

|---|---|---|---|---|

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT₁A | 0.4 nM | 160-fold over α1-adrenergic sites | researchgate.net |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | Dopamine D₃ | 0.5 nM | 153-fold over D₂L receptor | acgpubs.org |

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 5-HT₁A | 0.6 nM | Low vs. α1-adrenergic sites (Kᵢ = 0.8 nM) | researchgate.net |

Therapeutic Potential in Neurodegenerative Disorders (e.g., Alzheimer's Disease) through Enzyme Inhibition

The piperazine scaffold is a foundational element in the design of enzyme inhibitors aimed at treating neurodegenerative disorders like Alzheimer's disease (AD). Therapeutic strategies for AD often focus on inhibiting key enzymes involved in its pathology, such as cholinesterases and β-secretase (BACE1).

The cholinergic hypothesis of AD suggests that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine. manipal.edu Consequently, inhibiting the enzymes that degrade acetylcholine—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a primary therapeutic approach. nih.gov Numerous studies have focused on synthesizing piperazine derivatives as potent cholinesterase inhibitors. wisdomlib.org For example, a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives were developed and evaluated for their anticholinesterase activity. Within this series, the hydroxamic acid derivative 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid emerged as an exceptionally potent and selective inhibitor of BChE, with an inhibition constant (Kᵢ) of 1.6 nM. nih.gov This potency was significantly superior to that of the established AD drug donepezil (B133215) (Kᵢ = 12,500 nM). nih.gov In other work, phthalimide-based piperazine compounds were designed as donepezil analogues and showed potential as AChE inhibitors. manipal.edu

Another critical target in AD is the β-secretase enzyme (BACE1), which initiates the production of amyloid-β (Aβ) peptides that form toxic plaques in the brain. nih.gov Inhibiting BACE1 is a key disease-modifying strategy. Research has demonstrated that piperazine derivatives can be effective BACE1 inhibitors. A series of inhibitors incorporating a piperazinone core (a related structure) and an isophthalamide (B1672271) moiety yielded a compound with a potent BACE1 inhibitory activity (Kᵢ = 2 nM) and a cellular EC₅₀ value of 3.5 nM. nih.gov Furthermore, N(4)-substituted piperazine naphthamide derivatives have also been synthesized and reported as a class of BACE-1 inhibitors for the potential treatment of Alzheimer's disease. nih.gov

| Compound Class/Derivative | Target Enzyme | Inhibitory Activity (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | Butyrylcholinesterase (BChE) | Kᵢ = 1.6 nM | nih.gov |

| Piperazinone with N-benzyl-2-oxopiperazinone and isophthalamide (Inhibitor 5a) | BACE1 | Kᵢ = 2 nM | nih.gov |

| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | Acetylcholinesterase (AChE) | Kᵢ = 10.18 µM | nih.gov |

| Phthalimide-piperazine derivative (Compound 4b) | Acetylcholinesterase (AChE) | IC₅₀ = 16.42 µM | manipal.edu |

Research into Novel Antimicrobial and Antifungal Agents

Amid the growing challenge of antimicrobial resistance, the piperazine scaffold has emerged as a promising framework for the development of new antibacterial and antifungal agents. researchgate.netapjhs.com The versatility of the piperazine ring allows for structural modifications that can be optimized to target various microbial pathogens.

A significant finding directly relevant to the title compound comes from a study on a series of piperazine-1-carboxamidine derivatives. These compounds were found to possess potent fungicidal activity against Candida albicans, a common and often drug-resistant fungal pathogen. nih.gov The mechanism of action was linked to the compound's ability to induce the accumulation of endogenous reactive oxygen species (ROS) within the fungal cells, leading to oxidative stress and cell death. Structure-activity relationship studies revealed that substitutions on the phenyl ring played a key role in this activity. nih.gov

Other research has explored different classes of piperazine derivatives. For example, (1-aryloxy-2-hydroxypropyl)-phenylpiperazine compounds have been shown to act as anti-virulence agents against C. albicans. nih.gov Rather than killing the fungus directly, these compounds inhibit its morphological transition from a yeast to a hyphal form, a critical step for tissue invasion and virulence, without affecting fungal cell growth. nih.gov A series of meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment were also evaluated, with one derivative showing notable activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 97.7 μg/mL. nih.govnih.gov

In the antibacterial domain, piperazine derivatives have been synthesized and tested against a range of gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. researchgate.netacgpubs.org In one study, new disubstituted piperazines were synthesized and evaluated, with some compounds showing greater potency against methicillin-resistant S. aureus (MRSA) and P. aeruginosa than the reference antibiotic ampicillin. nih.gov

| Compound Class | Target Organism | Activity/Measurement | Mechanism of Action | Reference |

|---|---|---|---|---|

| Piperazine-1-carboxamidine analogues | Candida albicans | High fungicidal activity | Induction of endogenous ROS accumulation | nih.gov |

| (1-aryloxy-2-hydroxypropyl)-phenylpiperazines | Candida albicans | Inhibition of yeast-to-hyphae transition | Anti-virulence | nih.gov |

| meta-alkoxyphenylcarbamate with m-CF₃ N-phenylpiperazine | Candida albicans | MIC = 97.7 µg/mL | Not specified | nih.gov |

| Disubstituted piperazine (Compound 3d) | Pseudomonas aeruginosa | More potent than ampicillin | Not specified | nih.gov |

Investigation of Anticancer Activity for Related Piperazine Derivatives

The piperazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities, including significant anticancer properties. Its ability to be substituted at two different positions allows for the creation of large and diverse chemical libraries, which have been explored for activity against various cancer cell lines.

Derivatives incorporating the piperazine ring have shown promise as inhibitors of critical pathways in cancer progression. For example, compounds featuring a piperazine moiety linked to a quinazoline (B50416) core have been investigated as potent inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). These enzymes are central to a signaling pathway that is frequently dysregulated in cancer, promoting cell proliferation, survival, and growth. One such dual PI3K/mTOR inhibitor, which contained a morpholino-pyrimidine-phenyl-piperazine structure, demonstrated an IC₅₀ value of 1.9 nM against PI3Kα and 7.3 nM against mTOR. This compound also effectively inhibited the proliferation of various human cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (H460), with GI₅₀ values in the sub-micromolar range.

Furthermore, piperazine derivatives have been developed as potent and selective inhibitors of histone deacetylases (HDACs), which are important epigenetic targets in cancer therapy. A series of piperazine-hydroxamic acid derivatives were synthesized, leading to a compound that exhibited potent inhibitory activity against HDAC1 (IC₅₀ = 29 nM) and showed significant antiproliferative effects against human colon cancer (HCT-116) and leukemia (K562) cell lines.

The structural features of this compound, particularly the aryl-piperazine core, align with the general architecture of many piperazine-based compounds that have been successfully developed as anticancer agents.

| Compound Class/Derivative | Molecular Target | Inhibitory Activity (IC₅₀/GI₅₀) | Cancer Cell Line(s) |

|---|---|---|---|

| Morpholino-pyrimidine-phenyl-piperazine derivative | PI3Kα / mTOR | IC₅₀ = 1.9 nM (PI3Kα) IC₅₀ = 7.3 nM (mTOR) | MCF-7, PC-3, H460 |

| Piperazine-hydroxamic acid derivative | HDAC1 | IC₅₀ = 29 nM | HCT-116, K562 |

Role as Pharmaceutical Intermediates in Complex Drug Synthesis

The 4-(4-methoxyphenyl)piperazine substructure is a valuable building block, or pharmaceutical intermediate, in the multistep synthesis of more complex active pharmaceutical ingredients (APIs). Its chemical properties—specifically, the presence of two distinct nitrogen atoms—make it an ideal scaffold for sequential chemical modifications.

The piperazine ring contains two secondary amines. In a monosubstituted piperazine like 1-(4-methoxyphenyl)piperazine (B173029), one nitrogen is tertiary (attached to the methoxyphenyl group) and the other is secondary. This secondary amine provides a reactive site for further functionalization, allowing medicinal chemists to introduce a wide variety of side chains and functional groups through reactions such as N-alkylation, acylation, or reductive amination. This versatility is crucial for building molecular complexity and exploring the structure-activity relationships required for drug discovery.

For example, 1-(4-methoxyphenyl)piperazine can serve as a key starting material for the synthesis of diuretic agents. In a reported synthetic pathway, it is reacted with 3-chlorosulfonyl-4-chlorobenzoyl chloride. In this reaction, the secondary amine of the piperazine acts as a nucleophile, displacing the chloride on the benzoyl chloride to form a stable amide bond. This step efficiently links the piperazine moiety to the chlorosulfonylbenzoyl group, creating the core structure of a potent diuretic compound. This specific application highlights how the inherent reactivity of the piperazine intermediate is leveraged to construct more elaborate and pharmacologically active molecules.

Exploration of Diuretic Agents based on Piperazine Scaffolds

The piperazine scaffold is a key structural component in the development of various therapeutic agents, including diuretics. Diuretics are medications that increase the excretion of water and electrolytes from the body, and they are fundamental in the management of conditions such as hypertension, heart failure, and edema.

Research into novel diuretic agents has utilized the 1-arylpiperazine motif as a foundational structure. For instance, a series of 1-arylpiperazine derivatives of 4-sulfamoyl-5-chloro-2-mercaptobenzoic acid were synthesized and evaluated for their diuretic properties. These compounds were designed to interact with ion transport systems in the kidneys.

In a specific example, the synthesis of a potent diuretic involved reacting 1-(4-methoxyphenyl)piperazine with 3-chlorosulfonyl-4-chlorobenzoyl chloride. This reaction forms a complex molecule where the piperazine ring is linked to a sulfamoylbenzoyl moiety. The resulting compound demonstrated significant diuretic and saluretic (salt-excreting) activity. When evaluated in animal models, this compound induced a marked increase in the urinary excretion of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) ions, which is a characteristic profile of a high-ceiling or loop diuretic. The presence of the 4-methoxyphenyl (B3050149) group on the piperazine ring was found to be a favorable substitution for enhancing this diuretic effect. This line of research underscores the utility of the piperazine scaffold, and specifically the (4-methoxyphenyl)piperazine substructure, as a platform for discovering new and effective diuretic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.